molecular formula C7H8ClNO3 B6199331 methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate CAS No. 2731011-24-6

methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6199331
CAS No.: 2731011-24-6
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxazole ring, along with the chloroethyl and carboxylate groups, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: The chloroethyl group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the chloroethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-iodoethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-fluoroethyl)-1,2-oxazole-3-carboxylate

Comparison: Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities. The choice of halogen can influence the compound’s stability, solubility, and interaction with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate involves the reaction of 2-chloroethylamine with ethyl 2-bromoacetate to form ethyl 2-(2-chloroethylamino)acetate. This intermediate is then reacted with 2-bromo-2-oxoacetate to form the final product.", "Starting Materials": [ "2-chloroethylamine", "ethyl 2-bromoacetate", "2-bromo-2-oxoacetate" ], "Reaction": [ "Step 1: Reaction of 2-chloroethylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-chloroethylamino)acetate.", "Step 2: Reaction of ethyl 2-(2-chloroethylamino)acetate with 2-bromo-2-oxoacetate in the presence of a base such as sodium hydride to form methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate." ] }

CAS No.

2731011-24-6

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.